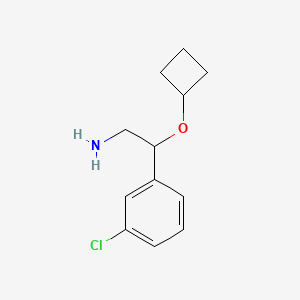
2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine, also known as o-desmethyltramadol, is a chemical compound that belongs to the class of opioids. It is a synthetic analog of tramadol, which is a widely used opioid analgesic. The compound has gained significant attention in recent years due to its potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
Toxicity and Environmental Impact
Research into similar compounds like DDT metabolites, including those with chlorophenyl groups, has shown their potential environmental impact. Studies have investigated the cytotoxicity, dioxin-like activity, and estrogenicity of these metabolites, noting their presence in environmental samples and their potential interference with normal reproductive and endocrine functions in various organisms (Wetterauer et al., 2012).
Chemical Synthesis and Applications
In the field of chemical synthesis, compounds with chlorophenyl groups have been used in various reactions. For example, the Friedel–Crafts acylation reaction has been applied to synthesize chlorophenyl methanones and ethanones, showing the utility of these compounds in organic synthesis (Mahdi et al., 2011). Additionally, the synthesis and study of chlorophyll derivatives appending a pyridyl group have been explored, indicating potential applications in the study of photosynthetic pigments and related fields (Yamamoto & Tamiaki, 2015).
Pharmaceutical Research
In pharmaceutical research, derivatives of chlorophenyl compounds have been synthesized and tested for various biological activities. For instance, compounds with chlorophenyl structures have been evaluated for their antitubercular and antioxidant activities, highlighting their potential in medicinal chemistry (Prathap et al., 2014). Furthermore, the synthesis and antidepressive activity of 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride have been explored, indicating the relevance of these compounds in the development of new antidepressant drugs (Guo Ya-nan, 2010).
Crystallographic and Structural Analysis
Crystallographic studies of chlorophenyl compounds have provided insights into their molecular structures, which is crucial for understanding their chemical properties and potential applications in various fields. Such studies include the analysis of cyproconazole and other related compounds (Kang et al., 2015).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-2-cyclobutyloxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-10-4-1-3-9(7-10)12(8-14)15-11-5-2-6-11/h1,3-4,7,11-12H,2,5-6,8,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCWFEVMKIVOFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC(CN)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2365299.png)
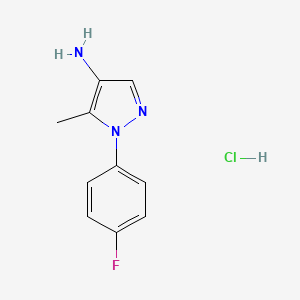
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2365301.png)
![N-(2,3-dimethoxyphenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2365302.png)
![8-{[benzyl(methyl)amino]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365303.png)
![4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2365308.png)
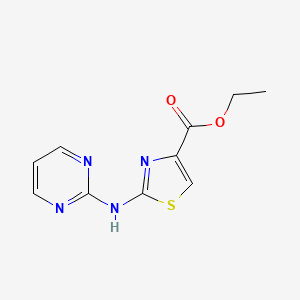
![N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2365313.png)
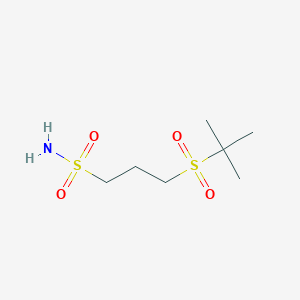
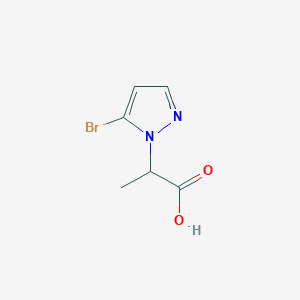
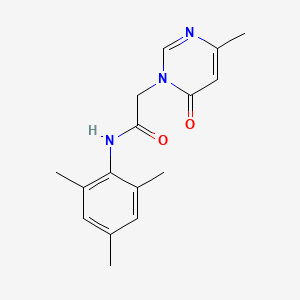
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2365319.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2365320.png)